molecular formula C23H23ClN2O4S B2689231 ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 897758-92-8

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2689231
CAS No.: 897758-92-8
M. Wt: 458.96
InChI Key: LATVYRWSUXUVGQ-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is known for its unique chemical structure, which includes a quinoline core, a piperidine ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzenesulfonyl chloride with quinoline derivatives, followed by the introduction of a piperidine ring through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperidine ring and chlorobenzenesulfonyl group can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share a similar quinoline core but differ in their functional groups.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid have similar piperidine rings but lack the quinoline and chlorobenzenesulfonyl groups.

Uniqueness

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is unique due to its combination of a quinoline core, piperidine ring, and chlorobenzenesulfonyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-6-5-13-26(15-16)22-19-7-3-4-8-20(19)25-14-21(22)31(28,29)18-11-9-17(24)10-12-18/h3-4,7-12,14,16H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATVYRWSUXUVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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